

biological function of ACT-1004-1239

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ACT-1004-1239	
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An In-depth Technical Guide to the Biological Function of ACT-1004-1239

For Researchers, Scientists, and Drug Development Professionals

Abstract

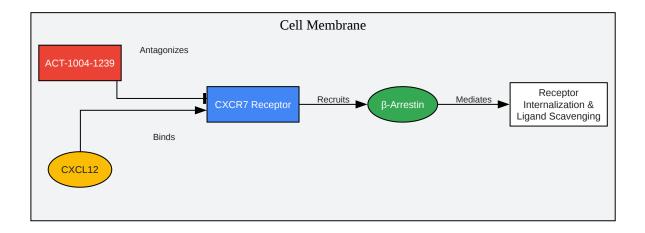
ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] This small molecule has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical and early clinical studies have elucidated its pharmacological profile and biological functions, which are detailed in this guide.

Core Mechanism of Action: CXCR7 Antagonism

ACT-1004-1239 functions as a potent and selective antagonist of the CXCR7 receptor.[2] CXCR7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands, thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in creating chemokine gradients that direct cell migration.[6] **ACT-1004-1239** blocks the recruitment of β-arrestin induced by CXCL11 and CXCL12 to the CXCR7 receptor.[5][7] By antagonizing CXCR7, **ACT-1004-1239** modulates the levels and gradients of CXCL12, which in turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation. [1][2]



Signaling Pathway Diagram



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Caption: Signaling pathway of CXCR7 and the antagonistic action of ACT-1004-1239.

Biological Functions and Therapeutic Potential

The primary therapeutic potential of **ACT-1004-1239** lies in its dual action of reducing neuroinflammation and promoting myelin repair, making it a strong candidate for treating demyelinating diseases.[1][3]

Immunomodulatory Effects

In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), **ACT-1004-1239** has been shown to significantly reduce disease severity.[1] This is achieved by limiting the infiltration of various immune cells into the central nervous system (CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells. [2] By antagonizing CXCR7, **ACT-1004-1239** leads to a dose-dependent increase in plasma CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.[1]

Promyelinating Effects



Beyond its anti-inflammatory properties, **ACT-1004-1239** actively promotes remyelination. In the cuprizone-induced demyelination model, treatment with **ACT-1004-1239** resulted in an increased number of mature myelinating oligodendrocytes and enhanced myelination.[1] In vitro studies have confirmed that **ACT-1004-1239** promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1] This effect is attributed to the increased levels of CXCL12, which plays a role in OPC differentiation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ACT-1004-1239** from preclinical and clinical studies.

Table 1: In Vitro Potency of ACT-1004-1239

Species Species	IC50 (nM) for CXCR7 Antagonism
Human	3.2[2]
Dog	2.3[2]
Rat	3.1[2]
Mouse	2.3[2]
Guinea Pig	0.6[2]
Macaque	1.5[2]

Table 2: Preclinical Pharmacokinetics of ACT-1004-1239 in Rats



Parameter	Value (Intravenous, 1 mg/kg)	Value (Oral, 10 mg/kg)
Vss (L/kg)	3.6[2]	-
CI (mL/min/kg)	70[2]	-
T1/2 (h)	1.3[2]	-
Cmax (ng/h/mL)	-	600[2]
Tmax (h)	-	0.5[2]
F (%)	-	35[2]

Table 3: Phase 1 Human Pharmacokinetics of ACT-1004-

1239 (Single Ascending Doses ≥ 10 mg)

Parameter	Value
Tmax (h)	1.3 - 3.0[6]
Terminal T1/2 (h)	17.8 - 23.6[6]
Absolute Bioavailability (%)	53.0[6]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **ACT-1004-1239**.

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for multiple sclerosis.

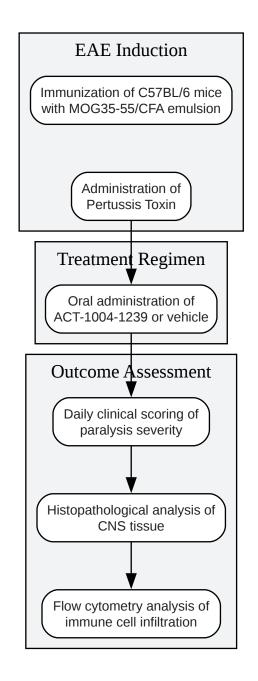
- Animals: C57BL/6 mice are commonly used.
- Induction:



- An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[8]
- Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]
- Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[5]
- Treatment: **ACT-1004-1239** is administered orally, typically twice daily, at varying doses (e.g., 10-100 mg/kg).[1]
- Assessment:
 - Clinical signs of EAE are scored daily based on the severity of paralysis.
 - Histopathological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal damage.[2]
 - Immune cell infiltration into the CNS is quantified by flow cytometry.

Experimental Workflow: MOG-Induced EAE Model





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- To cite this document: BenchChem. [biological function of ACT-1004-1239]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937379#biological-function-of-act-1004-1239]

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